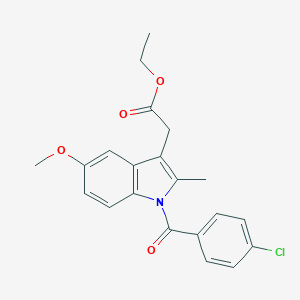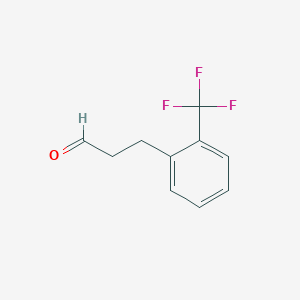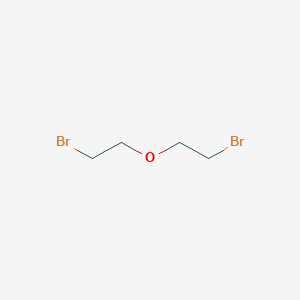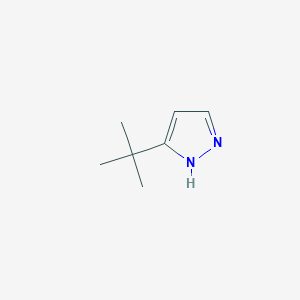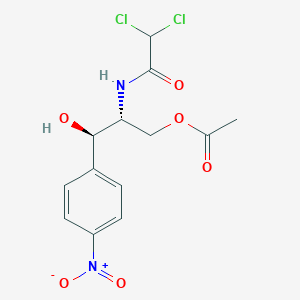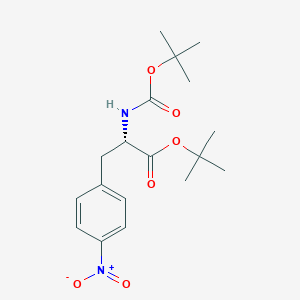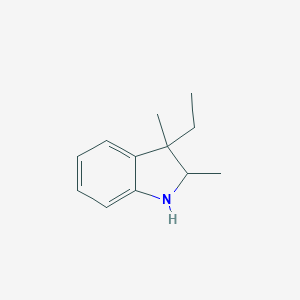
3-Ethyl-2,3-dimethylindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2,3-dimethylindoline is a heterocyclic organic compound that belongs to the class of indoline derivatives. It has been extensively studied for its potential applications in various fields such as material science, organic synthesis, and medicinal chemistry. The compound has a unique structure that makes it a promising candidate for the development of new drugs and materials.
Mechanism Of Action
The mechanism of action of 3-Ethyl-2,3-dimethylindoline is not well understood. However, studies have shown that the compound exhibits potent antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Biochemical And Physiological Effects
Studies have shown that 3-Ethyl-2,3-dimethylindoline has several biochemical and physiological effects. The compound has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals. It has also been shown to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, the compound has been shown to induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Ethyl-2,3-dimethylindoline in lab experiments include its high yield of synthesis, its stability, and its unique structure. However, the compound has some limitations such as its low solubility in water and its high cost.
Future Directions
There are several future directions for the study of 3-Ethyl-2,3-dimethylindoline. One potential direction is the development of new materials with unique properties such as fluorescence and charge transport. Another potential direction is the synthesis of new indole derivatives with potential biological activities. Additionally, the compound could be further studied for its potential applications in cancer therapy and neurodegenerative diseases.
Synthesis Methods
The synthesis of 3-Ethyl-2,3-dimethylindoline can be achieved through various methods. One of the most common methods involves the condensation of 2,3-dimethylindole with ethyl bromide in the presence of a strong base such as potassium carbonate. The reaction proceeds via an SN2 mechanism and yields the desired product in good yield. Other methods involve the use of different alkylating agents and catalysts.
Scientific Research Applications
3-Ethyl-2,3-dimethylindoline has been extensively studied for its potential applications in various fields of science. In material science, the compound has been used as a building block for the synthesis of new organic materials with unique properties such as fluorescence and charge transport. In organic synthesis, the compound has been used as a starting material for the synthesis of various indole derivatives with potential biological activities.
properties
CAS RN |
18781-59-4 |
|---|---|
Product Name |
3-Ethyl-2,3-dimethylindoline |
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
3-ethyl-2,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C12H17N/c1-4-12(3)9(2)13-11-8-6-5-7-10(11)12/h5-9,13H,4H2,1-3H3 |
InChI Key |
FCHLBDYQJHDNFN-UHFFFAOYSA-N |
SMILES |
CCC1(C(NC2=CC=CC=C21)C)C |
Canonical SMILES |
CCC1(C(NC2=CC=CC=C21)C)C |
synonyms |
3-Ethyl-2,3-dimethylindoline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



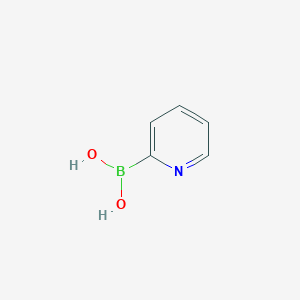
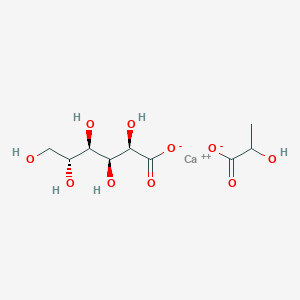
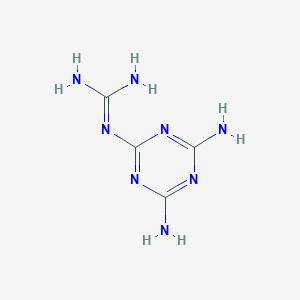
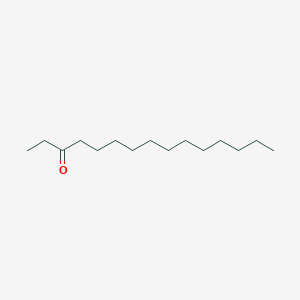


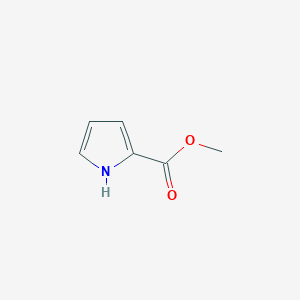
![Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate](/img/structure/B105434.png)
